3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a tetraaza macrocyclic compound containing pyridine rings. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves the cyclization of linear tetraamine precursors. One common method includes the reaction of pyridine-containing tetraamines with formaldehyde under acidic conditions . The reaction typically proceeds through a series of condensation steps, leading to the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Complexation: Typically involves metal salts like nickel(II) chloride, copper(II) sulfate, and zinc(II) acetate in aqueous or alcoholic solutions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or neutral conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes.
Biological Studies:
Material Science: Used in the development of new materials with specific electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the macrocycle act as donor sites, forming stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A methyl-substituted derivative with similar coordination properties.
3,11-Dibenzyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A benzyl-substituted derivative with enhanced stability in metal complexes.
Uniqueness
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to its ability to form highly stable complexes with a wide range of metal ions. Its macrocyclic structure provides a rigid and preorganized framework, which enhances its binding affinity and selectivity for metal ions .
Eigenschaften
CAS-Nummer |
102363-19-9 |
---|---|
Molekularformel |
C13H22N4 |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C13H22N4/c1-4-12-10-15-8-2-6-14-7-3-9-16-11-13(5-1)17-12/h1,4-5,14-16H,2-3,6-11H2 |
InChI-Schlüssel |
WPDDXLXLHUKSGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCCNCC2=CC=CC(=N2)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.